Lead thiosulfate

描述

Lead thiosulfate is a white crystalline solid. Sinks and mixes slowly with water. (USCG, 1999)

作用机制

Target of Action

Lead thiosulfate is a chemical compound of lead . It has been found to bind medium- and long-chain acyl-CoA esters with very high affinity . This suggests that it may function as an intracellular carrier of acyl-CoA esters .

Mode of Action

It is known that thiosulfuric acid, a related compound, acts as a sulfur donor used sequentially with sodium nitrite for the reversal of life-threatening acute cyanide poisoning . When administered with sodium nitrate, sodium thiosulfate acts as an antidote for the treatment of acute cyanide poisoning . Cyanide has a high affinity for cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria . By binding and inhibiting cytochrome a3, sodium thiosulfate helps to reverse the effects of cyanide poisoning .

Biochemical Pathways

Thiosulfate is often produced at high temperatures via processes utilizing sulfide or sulfur and an oxidant . Certain microorganisms can produce thiosulfate as the final product of their metabolism . This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that sodium thiosulfate, a related compound, is rapidly degraded in the stomach . Therefore, it is normally administered through other routes, such as intravenous or topical . Approximately 20-50% of exogenously administered sodium thiosulfate is eliminated by the kidneys .

Result of Action

Lead is a neurotoxin and has been known to cause brain damage and reduced cognitive capacity, especially in children . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia . Lead also exhibits reproductive toxicity and can result in miscarriages and reduced sperm production .

Action Environment

It is known that thiosulfate is a lixiviant with potential applications for extraction of precious metals with lower environmental impact . As an alternative leaching reagent to cyanide, thiosulfate has promising gold extraction efficiency with much lower risk to operators and the environment . Certain microorganisms can produce thiosulfate as the final product of their metabolism, representing potential for lower emissions and costs in the manufacture of gold leaching reagents .

生物活性

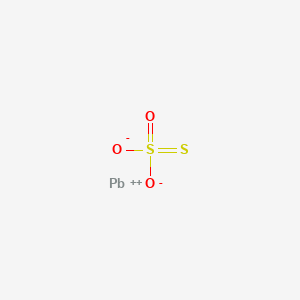

Lead thiosulfate (PbS₂O₃) is a chemical compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology, environmental science, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

This compound is a lead salt of thiosulfuric acid. It is composed of lead ions (Pb²⁺) and thiosulfate ions (S₂O₃²⁻), which contribute to its unique properties. The compound's stability and solubility in water make it a subject of interest in both biological and environmental contexts.

Mechanisms of Biological Activity

- Toxicity and Heavy Metal Interaction : Lead is known for its toxic effects on biological systems. This compound's toxicity can be attributed to the lead ion, which disrupts various cellular processes. Studies have shown that lead ions can interfere with enzyme activities, disrupt cellular membranes, and induce oxidative stress .

- Antioxidant Properties : Thiosulfate ions have been recognized for their antioxidant capabilities. They can scavenge reactive oxygen species (ROS), thus potentially mitigating oxidative damage in cells. This property may offer protective effects against lead-induced oxidative stress .

- Cellular Signaling : Thiosulfate may play a role in cellular signaling pathways. For instance, sodium thiosulfate has been shown to stimulate angiogenesis through the release of hydrogen sulfide (H₂S), which promotes vascular repair and endothelial cell function . While this compound's direct role in these pathways remains less explored, the potential for similar interactions exists due to the presence of thiosulfate.

Case Study 1: Toxicological Effects

A study examining the effects of lead exposure found that this compound exacerbated oxidative stress markers in human cell lines. The presence of lead ions increased lipid peroxidation levels and reduced glutathione levels, indicating heightened oxidative stress .

Case Study 2: Antioxidant Activity

In an experimental model, researchers administered sodium thiosulfate to counteract the oxidative effects of lead exposure. The results indicated that sodium thiosulfate significantly reduced ROS levels and restored antioxidant enzyme activity in liver tissues affected by lead toxicity .

Data Table: Biological Effects of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Toxicity | Induces oxidative stress | Disruption of cellular enzymes |

| Antioxidant activity | Scavenges reactive oxygen species | Electron donation from thiosulfate |

| Cellular signaling | Potential modulation of angiogenesis | Involvement of H₂S signaling pathways |

科学研究应用

Environmental Applications

1.1. Remediation of Heavy Metal Contamination

Lead thiosulfate has been investigated for its potential in the remediation of heavy metal-contaminated environments. Its ability to form stable complexes with lead ions makes it a candidate for treating lead-contaminated soils and waters. Studies have shown that this compound can effectively reduce the bioavailability of lead in contaminated sites, thus mitigating its toxic effects on ecosystems and human health .

1.2. Photolytic Degradation

Research indicates that this compound undergoes photolysis in aqueous solutions, leading to the formation of various degradation products. This property can be harnessed for the photodegradation of organic pollutants in water. The identified photolysis products can serve as indicators for monitoring environmental contamination and assessing the efficacy of remediation strategies .

Analytical Chemistry Applications

2.1. Analytical Reagent

This compound is utilized as an analytical reagent in various chemical assays. Its ability to precipitate lead ions allows for quantitative analysis in complex matrices, such as environmental samples or biological fluids. The precipitation reaction can be monitored spectrophotometrically, providing a reliable method for determining lead concentrations .

2.2. Complexation Studies

The complexation behavior of this compound has been studied extensively to understand its interactions with other ions and molecules in solution. These studies contribute to the development of new analytical techniques and enhance our understanding of metal ion chemistry, particularly in relation to environmental monitoring and remediation efforts .

Materials Science Applications

3.1. Synthesis of Nanomaterials

This compound has been explored as a precursor for synthesizing lead sulfide (PbS) nanoparticles, which have applications in electronics and optoelectronics due to their semiconductor properties. The thermal decomposition of this compound can yield PbS nanoparticles with controlled sizes and morphologies, making it a valuable compound in nanotechnology research .

3.2. Photovoltaic Applications

The semiconductor properties of lead sulfide derived from this compound make it suitable for use in photovoltaic cells. Research into the efficiency of PbS-based solar cells has shown promising results, indicating that this compound could play a role in advancing solar energy technologies through cost-effective materials .

Case Study 1: Remediation Efforts at Contaminated Sites

A field study conducted at a former lead mining site demonstrated the effectiveness of using this compound for soil remediation. Soil samples treated with this compound showed significant reductions in bioavailable lead levels over a six-month period, highlighting its potential as an environmentally friendly remediation agent.

Case Study 2: Photolysis Investigation

In laboratory settings, researchers investigated the photolytic behavior of this compound under UV light exposure. The study revealed that significant degradation occurred within hours, producing non-toxic byproducts that could further facilitate environmental cleanup efforts.

化学反应分析

Thermal Decomposition

Lead thiosulfate undergoes decomposition upon heating, characterized by rupture of the S–S bond and radical formation. Studies using X-ray phase analysis, IR spectroscopy, and ESR spectroscopy reveal the following pathway :

Primary Reaction:

Mechanistic Insights:

-

Initial cleavage of the S–S bond generates sulfur-centered radicals () and lead sulfide (PbS).

-

PbS acts as a catalyst, accelerating decomposition via a topochemical (surface-mediated) process.

-

Secondary reactions produce sulfur dioxide (SO) and elemental sulfur (S).

Table 1: Thermal Decomposition Products

| Temperature Range | Major Products | Minor Products | Key Observations |

|---|---|---|---|

| 100–200°C | PbS, SO | S, PbO | Radical intermediates detected via ESR . |

| >200°C | PbO, SO | PbSO | Oxidation of residual sulfur species . |

Reaction with Acids

Thiosulfate ions in this compound react with strong acids to release sulfur dioxide and precipitate elemental sulfur :

Key Features:

-

The reaction is driven by protonation of the thiosulfate ion, destabilizing the S–S bond.

-

Colloidal sulfur forms as a yellow precipitate, while lead ions remain in solution.

Table 2: Acid Reaction Conditions

| Acid Used | Concentration | Reaction Rate | Byproducts |

|---|---|---|---|

| HCl | 1–6 M | Rapid | PbCl |

| HSO | 2–4 M | Moderate | PbSO |

Oxidation Reactions

This compound reacts with oxidizing agents, including ozone (O), chlorine (Cl), and bromine (Br), yielding sulfate and lead oxides :

With Chlorine:

With Ozone (pH-dependent):

Table 3: Oxidation Products by Agent

| Oxidizing Agent | pH | Major Products | Reaction Order |

|---|---|---|---|

| Cl | <7 | PbSO, HCl | First-order |

| O | 5–13 | SO, SO | First-order |

Redox Interactions with Sulfur Species

This compound participates in sulfur-transfer reactions, such as with sulfite (SO) or polythionates :

Example with Sulfite:

Mechanism:

-

Nucleophilic attack by sulfite on the β-sulfur of thiosulfate, shortening the sulfur chain .

-

Forms lead sulfide and tetrathionate intermediates.

Stability in Aqueous Solutions

This compound is sparingly soluble in water (~0.82 g/L at 25°C) , but hydrolyzes slowly in acidic or alkaline conditions:

Hydrolysis in Alkaline Media:

属性

IUPAC Name |

dioxido-oxo-sulfanylidene-λ6-sulfane;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S2.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPGNMBJYBPNHL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=S)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbS2O3, O3PbS2 | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897145 | |

| Record name | Lead(II) thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead thiosulfate is a white crystalline solid. Sinks and mixes slowly with water. (USCG, 1999), White solid; [Hawley] | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead thiosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.03 g/100 cu cm cold water, Soluble in acids and sodium thiosulfate solution | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 5.18 g/cu cm | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

26265-65-6, 13478-50-7 | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026265656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiosulphuric acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42K67499I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point. (USCG, 1999), Decomposes | |

| Record name | LEAD THIOSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD THIOSULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。